4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one

説明

特性

IUPAC Name |

4-pyridin-2-yl-3H-1,3-thiazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c11-8-10-7(5-12-8)6-3-1-2-4-9-6/h1-5H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIRGDFIZZGHDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CSC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

molecular weight and formula of 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one

An In-Depth Technical Guide to 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one: Properties, Synthesis, and Therapeutic Potential

Executive Summary

This technical guide provides a comprehensive overview of 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one, a heterocyclic compound of significant interest to the scientific and drug development communities. This molecule belongs to the pyridine-thiazolone class, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its recurrence in a wide array of biologically active compounds. We will delve into its core molecular properties, propose a robust and logical synthetic pathway, and contextualize its potential within therapeutic development, particularly in oncology. This document is intended for researchers, medicinal chemists, and pharmacologists seeking a detailed understanding of this promising chemical entity.

Core Molecular Profile

A foundational understanding of a compound's physicochemical properties is critical for any application, from designing synthetic routes to formulating it for biological assays.

Chemical Identity and Structure

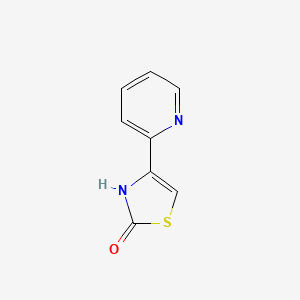

4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one is characterized by a pyridine ring linked at its 2-position to the 4-position of a 2,3-dihydro-1,3-thiazol-2-one ring. This fusion of an aromatic nitrogen heterocycle with a five-membered sulfur- and nitrogen-containing ring forms the basis of its unique chemical reactivity and biological activity.

Caption: 2D Structure of 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one.

Physicochemical Properties

The key quantitative descriptors for this compound are summarized below. These values are essential for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂OS | PubChem[1] |

| Monoisotopic Mass | 178.02008 Da | PubChem[1] |

| Molar Mass | 178.21 g/mol | Calculated |

| Predicted XLogP | 0.9 | PubChem[1] |

| InChIKey | BTIRGDFIZZGHDN-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1=CC=NC(=C1)C2=CSC(=O)N2 | PubChem[1] |

Synthesis and Characterization

A reliable and reproducible synthetic route is paramount for enabling further research and development. While numerous strategies exist for creating thiazole derivatives, a modified Hantzsch synthesis provides a logical and efficient pathway.

Rationale for Synthetic Strategy

The Hantzsch thiazole synthesis is a classic and robust method for constructing the thiazole ring system. It typically involves the condensation of an α-haloketone with a thioamide-containing compound. For the synthesis of a thiazol-2-one, this can be adapted by reacting an α-haloketone with a thiocyanate salt. This approach is advantageous due to the commercial availability of starting materials and the generally high yields of the cyclization step. The proposed two-step synthesis involves the initial α-bromination of 2-acetylpyridine, followed by cyclization with potassium thiocyanate (KSCN).

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-acetylpyridine (10.0 g, 82.5 mmol) in 50 mL of glacial acetic acid.

-

Bromination: Cool the flask in an ice bath. Slowly add bromine (4.2 mL, 82.5 mmol) dissolved in 15 mL of glacial acetic acid dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Isolation: The product typically precipitates as the hydrobromide salt. Collect the solid by vacuum filtration, wash with cold diethyl ether (3 x 20 mL) to remove unreacted bromine and acetic acid.

-

Purification: Dry the resulting pale-yellow solid under vacuum. The product is often used in the next step without further purification.

Step 2: Synthesis of 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one

-

Reaction Setup: In a 250 mL round-bottom flask, suspend the crude 2-bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide (from the previous step) in 100 mL of absolute ethanol.

-

Nucleophilic Attack & Cyclization: Add potassium thiocyanate (KSCN) (8.8 g, 91.0 mmol, 1.1 equivalents) to the suspension. Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C).

-

Reaction Progression: Maintain reflux for 3-5 hours. The reaction involves the initial formation of an α-thiocyanato ketone intermediate, which undergoes intramolecular cyclization. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into 300 mL of ice-cold water. A solid precipitate should form.

-

Isolation: Collect the crude product by vacuum filtration and wash thoroughly with water.

-

Purification: Recrystallize the solid from an appropriate solvent system, such as an ethanol/water mixture, to yield the pure 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one as a solid.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed using standard spectroscopic methods. Based on its structure and data from analogous compounds, the following spectral characteristics are expected:

-

¹H NMR: The spectrum should show characteristic signals for the four protons on the pyridine ring. The single proton on the thiazolone ring (at the 5-position) would likely appear as a singlet. A broad singlet corresponding to the N-H proton of the thiazolone ring is also expected.

-

¹³C NMR: The spectrum will display eight distinct carbon signals. The carbonyl carbon (C=O) of the thiazolone ring is expected to have a characteristic downfield shift, typically in the range of 170-176 ppm, as seen in similar thiazolidin-4-one structures[2].

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch is anticipated around 1715 cm⁻¹, a typical value for thiazolidin-4-ones[3]. Vibrations for C=N and C=C bonds of the aromatic rings will also be present.

-

Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula. The predicted m/z for the protonated molecule [M+H]⁺ is 179.02736[1].

Relevance in Drug Discovery and Development

The true value of a novel compound is often realized through its biological activity. The 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one scaffold is positioned within a class of molecules with demonstrated and potent therapeutic potential.

The Pyridine-Thiazole Scaffold as a Privileged Structure

The combination of pyridine and thiazole/thiazolidinone rings is a well-established "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. Derivatives of this core structure have been extensively investigated and have shown a remarkable diversity of biological activities, including potent anti-cancer, anti-proliferative, and antimicrobial properties[3][4]. This history of success strongly suggests that 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one is an excellent candidate for biological screening and lead optimization programs.

Potential Mechanism of Action: Kinase Inhibition

A significant body of research has identified pyridine-thiazole hybrids as potent inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.

Specifically, closely related pyridine-2,3-dihydrothiazole and pyridine-thiazolidin-4-one hybrids have been synthesized and evaluated as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3β (GSK3β)[2][3][5]. These kinases are overexpressed in various cancers, including hepatocellular, breast, and laryngeal carcinomas[2][5]. Inhibition of CDK2 can lead to cell cycle arrest, while GSK3β inhibition has also been linked to anti-tumor effects. The mechanism involves the inhibitor molecule competing with ATP for the kinase's binding pocket, thereby preventing the phosphorylation of downstream substrates and halting the signaling cascade that promotes cell proliferation.

Caption: Competitive inhibition of a kinase ATP binding site.

Future Directions and Therapeutic Applications

Given the evidence from related structures, 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one represents a compelling starting point for drug discovery campaigns. Future research should focus on:

-

In Vitro Screening: Evaluating the compound's anti-proliferative activity against a panel of cancer cell lines, particularly those known to overexpress CDK2 and GSK3β.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying both the pyridine and thiazolone rings to optimize potency and selectivity. Studies on similar scaffolds have shown that even minor modifications can significantly impact biological activity[6].

-

In Vivo Efficacy: Advancing promising lead compounds into preclinical animal models to assess their anti-tumor efficacy, tolerability, and pharmacokinetic properties.

-

Target Deconvolution: While kinase inhibition is a likely mechanism, phenotypic screening and subsequent target identification studies could uncover novel mechanisms of action.

Conclusion

4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one is a well-defined chemical entity with a molecular formula of C₈H₆N₂OS and a monoisotopic mass of 178.02 Da[1]. Its synthesis is readily achievable through established chemical transformations, such as the Hantzsch thiazole synthesis. More importantly, its structural framework places it within a class of compounds with proven therapeutic potential, particularly as kinase inhibitors for cancer treatment[3][5]. This technical guide provides the foundational chemical knowledge and strategic context necessary for researchers to undertake further investigation and unlock the full potential of this promising molecule in drug discovery and development.

References

- PubChemLite. (n.d.). 4-(pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one.

-

Abdel-Maksoud, M. S., et al. (2024). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. RSC Advances, 14, 31607-31623. Available at: [Link]

-

PubChem. (n.d.). 4-(Pyridin-2-yl)-1,3-thiazol-2-amine. Retrieved February 23, 2026, from [Link]

-

RSC Publishing. (2024). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/ thiazolidin. Retrieved February 23, 2026, from [Link]

-

Hassan, A. S., et al. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 13(11), 8047-8059. Available at: [Link]

-

Lesyk, R., et al. (2020). Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. ResearchGate. Available at: [Link]

-

Semantic Scholar. (2024). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/ thiazolidin. Retrieved February 23, 2026, from [Link]

-

Dong, S., et al. (2022). Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo. European Journal of Medicinal Chemistry, 228, 114010. Available at: [Link]

-

Kumar, A., et al. (2022). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Cancer and Metastasis Reviews. Available at: [Link]

Sources

- 1. PubChemLite - 4-(pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one (C8H6N2OS) [pubchemlite.lcsb.uni.lu]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.sruc.ac.uk [pure.sruc.ac.uk]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Applications of 2,3-Dihydro-1,3-Thiazol-2-one Derivatives: A Technical Guide for Drug Discovery

Introduction

The 2,3-dihydro-1,3-thiazol-2-one core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic applications of its derivatives, with a focus on their anticancer and anti-inflammatory potential. We will delve into the mechanistic underpinnings of their biological actions, provide detailed experimental protocols for their synthesis and evaluation, and present key structure-activity relationship (SAR) insights to guide future drug development endeavors.

Anticancer Applications: Targeting Cell Proliferation and Survival

Derivatives of 2,3-dihydro-1,3-thiazol-2-one have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanism of action is often multifaceted, involving the induction of apoptosis and cell cycle arrest.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Several studies have demonstrated that 2,3-diaryl-1,3-thiazolidin-4-one derivatives, a closely related class of compounds, exert their anticancer effects by triggering programmed cell death (apoptosis) and halting the cell division cycle.[1] Mechanistic investigations have revealed that these compounds can modulate the expression of key regulatory proteins involved in these processes. For instance, an increase in the Bax/Bcl-2 ratio, a critical determinant of mitochondrial-mediated apoptosis, has been observed following treatment with some derivatives.[2] Furthermore, the upregulation of the tumor suppressor protein p53 has also been implicated in their mode of action.[2]

The induction of cell cycle arrest is another key feature of these compounds. Studies have shown that they can cause an accumulation of cells in the G1 or G2/M phases of the cell cycle, thereby preventing cancer cell proliferation.[1] This is often achieved through the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners.

Caption: Proposed anticancer mechanism of 2,3-dihydro-1,3-thiazol-2-one derivatives.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of these derivatives has been quantified using the MTT assay against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized below.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2,3-Diaryl-1,3-thiazolidin-4-ones | HePG-2 (Liver) | 2.31 - 27.19 | [3] |

| HCT-116 (Colon) | 2.31 - 27.19 | [3] | |

| MCF-7 (Breast) | 2.31 - 27.19 | [3] | |

| PC-3 (Prostate) | 2.31 - 27.19 | [3] | |

| Thiazole Derivatives | MCF-7 (Breast) | 2.57 - 31.5 | [4] |

| HepG2 (Liver) | 6.69 - 51.7 | [4] | |

| Thiazole-1,2,3-Triazole Hybrids | U87 (Glioblastoma) | 3.20 - 10.67 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the in vitro cytotoxicity of 2,3-dihydro-1,3-thiazol-2-one derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8]

Materials:

-

2,3-Dihydro-1,3-thiazol-2-one derivative stock solution (in DMSO)

-

Human cancer cell line (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Applications: Targeting the Arachidonic Acid Cascade

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major therapeutic strategy.[9] Derivatives of 2,3-dihydro-1,3-thiazol-2-one have demonstrated potent and selective COX-2 inhibitory activity.

Mechanism of Action: Selective COX-2 Inhibition

The primary anti-inflammatory mechanism of these derivatives is the selective inhibition of the COX-2 enzyme.[10][11] COX-2 is responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are potent mediators of pain and inflammation.[9] By selectively blocking COX-2, these compounds reduce the production of pro-inflammatory prostaglandins without significantly affecting the constitutively expressed COX-1 enzyme, which is involved in gastrointestinal protection and platelet function. This selectivity profile offers the potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.[12] The inhibition of COX-2 can also lead to the downregulation of the NF-κB signaling pathway, further contributing to their anti-inflammatory effects.[13]

Caption: Anti-inflammatory mechanism via selective COX-2 inhibition.

Quantitative Data: In Vitro COX-2 Inhibition

The inhibitory potency and selectivity of these derivatives against COX-1 and COX-2 enzymes are crucial parameters.

| Compound Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 2,3-Diaryl-1,3-thiazolidin-4-ones | >10 | 0.05 - 0.06 | >166 - >200 | [3] |

Experimental Protocol: In Vitro COX Inhibitor Screening Assay

This protocol describes a common method for evaluating the in vitro inhibitory activity of compounds against COX-1 and COX-2 enzymes.[14][15][16][17]

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

COX assay buffer

-

Heme

-

Arachidonic acid (substrate)

-

Test compound stock solution (in DMSO)

-

96-well plate

-

Plate reader

Procedure:

-

Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

-

Inhibitor Addition: Add various concentrations of the test compound or vehicle control (DMSO) to the wells of the 96-well plate.

-

Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.

-

Pre-incubation: Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Measurement: Measure the enzyme activity using a suitable detection method (e.g., colorimetric or fluorometric) at different time points.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.

Synthesis of 2,3-Dihydro-1,3-Thiazol-2-one Derivatives

A variety of synthetic routes have been developed for the preparation of the 2,3-dihydro-1,3-thiazol-2-one scaffold and its derivatives. A representative synthesis is outlined below.

General Synthetic Protocol

A common method for the synthesis of 2,3-disubstituted 1,3-thiazolidin-4-ones involves the cyclization of N-substituted carboxylic acid hydrazide derivatives with mercaptoacetic acid.[18]

Sources

- 1. researchgate.net [researchgate.net]

- 2. galaxypub.co [galaxypub.co]

- 3. Design, Synthesis, Molecular docking, and biological evaluation of novel 2,3-diaryl-1,3-thiazolidine-4-one derivatives as potential anti-inflammatory and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclooxygenase 2 (COX-2) inhibitors | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 10. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jpgmb.com [jpgmb.com]

- 12. Cox-2 Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. assaygenie.com [assaygenie.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to Determining the Organic Solvent Solubility Profile of 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one

A Senior Application Scientist's Framework for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

In the journey of a molecule from a promising hit to a viable drug candidate, its physicochemical properties are paramount. Among these, solubility stands out as a critical determinant of a compound's fate. It directly influences bioavailability, formulability, and the overall success of a therapeutic agent.[1][2] Poor solubility can lead to failed clinical trials, significant formulation challenges, and ultimately, the abandonment of otherwise potent molecules. This guide provides a comprehensive framework for establishing the solubility profile of a novel heterocyclic compound, 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one , in a range of organic solvents.

The target molecule, a hybrid of pyridine and thiazolone rings, presents an interesting case study. The pyridine moiety, a basic heterocycle, can participate in hydrogen bonding, while the thiazolone ring possesses both hydrogen bond donors and acceptors, alongside a polar carbonyl group. This structural complexity suggests a nuanced solubility behavior that requires systematic investigation. This document is designed not merely as a data sheet, but as a methodological guide, empowering researchers to generate, interpret, and apply solubility data with scientific rigor.

Theoretical Foundations of Solubility

Before embarking on experimental measurements, a robust theoretical understanding allows for rational solvent selection and prediction of solubility behavior. The age-old principle of "like dissolves like" is qualitatively useful, but quantitative models provide deeper insights.

Hansen Solubility Parameters (HSP)

The most powerful tool for this context is the Hansen Solubility Parameter (HSP) model. It deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

Each molecule (solute or solvent) can be described by a point in a three-dimensional "Hansen space" (δD, δP, δH). The fundamental principle is that substances with similar HSPs are likely to be miscible.[5] The distance (Ra) between the solute and solvent in this space is calculated, and if it falls within the solute's interaction radius (R₀), good solubility is predicted. This framework is invaluable for rationally selecting solvents and even designing "greener" solvent blends to replace undesirable ones.[3]

Logic of Solubility Prediction

The relationship between the solute, solvent, and resulting solubility can be visualized as a logical flow. The intrinsic properties of the solute and the chosen solvent dictate the interaction energy, which in turn determines the extent of dissolution.

Caption: Relationship between molecular properties and solubility.

Strategic Solvent Selection

A comprehensive solubility profile requires testing in a diverse set of organic solvents. The selection should not be arbitrary but should span a range of polarities, hydrogen bonding capabilities, and chemical classes. This systematic approach ensures the generated data is broadly applicable, from synthetic chemistry to formulation development.[6]

| Solvent Class | Example Solvent | Polarity | Nature | Primary Interaction Type |

| Protic | Methanol | Polar | Hydrogen Bond Donor/Acceptor | Hydrogen Bonding, Polar |

| Ethanol | Polar | Hydrogen Bond Donor/Acceptor | Hydrogen Bonding, Polar | |

| Isopropanol | Medium | Hydrogen Bond Donor/Acceptor | Hydrogen Bonding, Polar | |

| Polar Aprotic | DMSO | High | Hydrogen Bond Acceptor | Polar, Dispersion |

| DMF | High | Hydrogen Bond Acceptor | Polar, Dispersion | |

| Acetonitrile | High | Hydrogen Bond Acceptor | Polar, Dispersion | |

| Ester | Ethyl Acetate | Medium | Hydrogen Bond Acceptor | Polar, Dispersion |

| Ketone | Acetone | Medium | Hydrogen Bond Acceptor | Polar, Dispersion |

| Chlorinated | Dichloromethane | Medium | Weak H-Bond Acceptor | Dispersion, Polar |

| Ethereal | Tetrahydrofuran (THF) | Medium | Hydrogen Bond Acceptor | Dispersion, Polar |

| Aromatic | Toluene | Low | Non-polar | Dispersion (π-π stacking) |

| Aliphatic | n-Heptane | Low | Non-polar | Dispersion |

Experimental Determination of Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility represents the maximum concentration of a substance that can dissolve in a solvent under stable conditions.[2] It is the most accurate and relevant measure for formulation and process development. The gold-standard technique is the Shake-Flask Method .[7]

The Shake-Flask Method: A Self-Validating Protocol

This method relies on achieving a saturated solution at equilibrium and then accurately quantifying the dissolved solute. Its trustworthiness comes from direct measurement under controlled conditions.

Workflow Diagram:

Caption: Shake-Flask method workflow for solubility.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one to a vial containing a precise volume (e.g., 1 mL) of the selected organic solvent. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials and place them in a mechanical shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: After equilibration, stop agitation and allow the vials to stand. Separate the saturated solution (supernatant) from the undissolved solid. This is best achieved by centrifugation followed by filtering the supernatant through a solvent-compatible 0.22 µm filter to remove any fine particulates.

-

Sample Preparation for Analysis: Immediately take a precise aliquot of the clear filtrate and dilute it with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification assay.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as UPLC-MS/MS or HPLC-UV, to determine the exact concentration of the dissolved compound.[8]

-

Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate for statistical validity.[7]

Analytical Quantification via UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the ideal choice for quantification due to its high sensitivity, selectivity, and speed.[9]

Example UPLC-MS/MS Method:

-

Column: ACQUITY UPLC HSS T3 (100 × 2.1 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: Start at 5% B, ramp to 95% B over 2 minutes, hold for 1 minute, return to initial conditions.

-

Injection Volume: 2 µL.

-

MS Detection: Electrospray Ionization (ESI) in positive mode. Monitor specific MRM (Multiple Reaction Monitoring) transitions for the parent compound.

High-Throughput Screening: Kinetic Solubility Assays

In early drug discovery, speed is often prioritized over the precision of thermodynamic solubility. Kinetic solubility assays provide a rapid assessment for ranking compounds.[2][10] These methods typically involve adding a concentrated DMSO stock solution of the compound to an aqueous or organic medium and measuring the precipitation.[11]

Common Method: Nephelometry This technique measures the light scattering caused by particles that precipitate out of solution when a DMSO stock is diluted.[11] It's a fast, plate-based method suitable for screening large compound libraries. However, it's important to note that kinetic solubility values are often higher than thermodynamic ones and can be less reproducible.[12]

Data Presentation and Interpretation: A Hypothetical Profile

The collected data should be summarized in a clear, comparative table. This allows for at-a-glance understanding of the compound's behavior across the solvent spectrum.

Hypothetical Solubility Data for 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one at 25°C:

| Solvent | Solvent Class | Solubility (mg/mL) | Interpretation & Application Notes |

| DMSO | Polar Aprotic | > 100 | High solubility. Excellent for stock solutions and primary screening assays. |

| DMF | Polar Aprotic | > 100 | Very high solubility. Useful for reaction chemistry and difficult solubilizations. |

| Methanol | Protic | ~ 25 | Good solubility. Suitable for purification (crystallization) and some formulations. |

| Ethanol | Protic | ~ 15 | Moderate solubility. A pharmaceutically acceptable solvent for formulation considerations. |

| Dichloromethane | Chlorinated | ~ 10 | Moderate solubility. Useful for organic synthesis workup and extraction. |

| THF | Ethereal | ~ 8 | Moderate solubility. Common solvent for organic reactions. |

| Acetone | Ketone | ~ 5 | Moderate solubility. Useful for purification and as a process solvent. |

| Ethyl Acetate | Ester | < 1 | Low solubility. Can be used as an anti-solvent for precipitation/crystallization. |

| Toluene | Aromatic | < 0.1 | Poor solubility. Indicates the compound is too polar for non-polar aromatic solvents. |

| n-Heptane | Aliphatic | < 0.01 | Insoluble. Can be used as an anti-solvent to induce precipitation. |

Interpretation: The hypothetical data suggests that 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one is a polar molecule. Its high solubility in polar aprotic solvents like DMSO and DMF is expected, driven by strong dipole-dipole interactions. The good-to-moderate solubility in alcohols indicates that hydrogen bonding plays a significant role. Conversely, its poor solubility in non-polar solvents like toluene and heptane confirms its polar nature. This profile is critical for guiding decisions in process chemistry (e.g., choosing reaction solvents), purification (e.g., selecting a solvent/anti-solvent system for crystallization), and formulation (e.g., identifying potential excipients or vehicle systems).[2]

References

- Solubility Screening by UPLC-MS/MS. Waters Corporation. [URL: https://www.waters.com/nextgen/us/en/library/application-notes/2008/solubility-screening-by-uplc-ms-ms.html]

- Kinetic Solubility Assays Protocol. AxisPharm. [URL: https://axispharm.com/kinetic-solubility-assays-protocol/]

- Compound solubility measurements for early drug discovery. Computational Chemistry. [URL: https://www.computational-chemistry.com/compound-solubility-measurements-for-early-drug-discovery/]

- Hansen solubility parameters (HSP). ResearchGate. [URL: https://www.researchgate.net/publication/284249112_Hansen_solubility_parameters_HSP]

- Hansen solubility parameter. Wikipedia. [URL: https://en.wikipedia.org/wiki/Hansen_solubility_parameter]

- Introduction to Solubility Parameters. Scribd. [URL: https://www.scribd.com/document/399015037/Hansen-2000-Ch-1-Solubility-Parameters-An-Introduction]

- OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD. [URL: https://www.oecd.org/env/ehs/testing/E-4-1-123-1-1-1-1.pdf]

- Hansen Solubility Parameters. Hansen-Solubility. [URL: https://www.hansen-solubility.com/]

- Aqueous Kinetic Solubility - ADME@NCATS. NIH. [URL: https://opendata.

- A.8. PARTITION COEFFICIENT 1. METHOD. European Commission. [URL: https://www.chimica.unipd.it/chimica_analitica_ambientale/images/lezione_CAA_2017/A.8_Partition_Coefficient_96.pdf]

- Hansen Solubility Parameters (HSP): 3—More Applications. CoatingsTech. [URL: https://www.paint.

- Solvent selection for pharmaceuticals. ResearchGate. [URL: https://www.researchgate.net/publication/233777557_Solvent_selection_for_pharmaceuticals]

- High-accuracy water solubility determination using logK. KREATiS. [URL: https://www.kreatis.

- Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38149685/]

- Determination of the Partition Coefficient n-octanol/water. Biotecnologie BT. [URL: https://www.biotecnologiebt.

- Annex 4 - World Health Organization (WHO). WHO. [URL: https://cdn.who.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec. [URL: https://www.wuxiapptec.com/blog/4-ways-drug-solubility-testing-helps-drug-discovery-and-development]

- 4-(Pyridin-2-yl)-1,3-thiazol-2-amine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1092459]

- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec. [URL: https://labtesting.wuxiapptec.com/drug-discovery/in-vitro-adme/solubility-testing/]

- Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. DTIC. [URL: https://apps.dtic.

- Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [URL: https://www.americanpharmaceuticalreview.

- Introduction to UPLC-MS Sample Preparation. Organomation. [URL: https://www.organomation.

- UPLC-MS Analysis | Ultra-Performance Liquid Chromatography. Measurlabs. [URL: https://measurlabs.com/methods/uplc-ms-analysis/]

- Drug solubility: why testing early matters in HTS. BMG LABTECH. [URL: https://www.bmglabtech.

- Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10232537/]

- UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). MDPI. [URL: https://www.mdpi.com/1420-3049/28/5/1990]

- Synthesis, characterization and photophysical properties of novel thiazole substituted pyridine derivatives. CORE. [URL: https://core.ac.uk/download/pdf/288319693.pdf]

- 4-(Pyridin-2-yl)-1,3-dithiol-2-one. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3344192/]

- (PDF) Synthesis and Antioxidant Activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. ResearchGate. [URL: https://www.researchgate.net/publication/262590214_Synthesis_and_Antioxidant_Activity_of_3-Pyridin-2-ylmethyl-13-thiazinanthiazolidin-4-ones]

- (PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate. [URL: https://www.researchgate.

- Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6219]

-

N-Pyridin-2-yl-4-(4,4,5,5-tetramethyl-[1][11]dioxaborolan-2-yl)-benzamide CAS 1383385-64-5. Home Sunshine Pharma. [URL: https://www.hspchem.com/products/n-pyridin-2-yl-4-4-4-5-5-tetramethyl-1-3-2-dioxaborolan-2-yl-benzamide-cas-1383385-64-5.html]

- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. ResearchGate. [URL: https://www.researchgate.net/publication/351052684_A_BRIEF_REVIEW_ON_THE_THIAZOLE_DERIVATIVES_SYNTHESIS_METHODS_AND_BIOLOGICAL_ACTIVITIES]

- Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S187853522030303X]

- The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [URL: https://www.mdpi.com/1420-3049/26/21/6530]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. who.int [who.int]

- 8. Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. measurlabs.com [measurlabs.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Purity Synthesis of 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one

[1]

Abstract & Strategic Reagent Selection

The synthesis of 4-(pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one (also known as 4-(pyridin-2-yl)thiazol-2(3H)-one) requires a precise balance of nucleophilicity and pH control to prevent the formation of polymeric byproducts or the competing 2-aminothiazole scaffold.[1] This scaffold is a critical pharmacophore in kinase inhibitors and anti-inflammatory agents.[1]

This protocol utilizes a modified Tcherniac-Einhorn-type cyclization , leveraging the reactivity of

Core Reagents & Rationale

| Reagent | Role | Selection Criteria (Causality) |

| 2-Bromo-1-(pyridin-2-yl)ethan-1-one HBr | Electrophile | Stability: The free base |

| Potassium Thiocyanate (KSCN) | Nucleophile | Selectivity: Provides the N-C-S fragment.[1] KSCN is preferred over NaSCN due to its lower hygroscopicity, allowing for more accurate weighing in non-glovebox environments.[1] |

| Sodium Acetate (Anhydrous) | Buffer | In-situ Neutralization: Essential to liberate the reactive free base of the bromoketone from its HBr salt without raising the pH high enough to cause aldol polymerization of the ketone.[1] |

| Glacial Acetic Acid / HCl | Cyclization Medium | Proton Source: Promotes the 5-exo-trig cyclization of the |

Detailed Experimental Protocol

Safety Warning

-

2-Bromo-1-(pyridin-2-yl)ethan-1-one is a potent lachrymator and skin irritant.[1] All operations must be performed in a functioning fume hood.[1]

-

Cyanide Hazard: While KSCN is not cyanide, under strong acidic/oxidizing conditions, toxic gases can theoretically evolve.[1] Maintain basic hygiene and waste segregation.[1]

Step-by-Step Methodology

Phase A: Formation of the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-Thiocyanatoketone Intermediate[2]

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide (10.0 mmol, 2.81 g) in Absolute Ethanol (50 mL).

-

Buffering: Add Sodium Acetate (anhydrous, 11.0 mmol, 0.90 g) in one portion. Stir at room temperature for 15 minutes. The solution will clarify slightly as the free base is liberated.

-

Nucleophilic Attack: Add Potassium Thiocyanate (11.0 mmol, 1.07 g) dissolved in minimal distilled water (5 mL) or directly as a finely ground powder.[1]

-

Reaction: Stir the mixture at room temperature for 2 hours.

-

Checkpoint: TLC (SiO₂, 50% EtOAc/Hexane) should show the consumption of the starting bromide (

) and the appearance of a new spot (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-

Phase B: Acid-Mediated Cyclization[1]

-

Acidification: Add Glacial Acetic Acid (10 mL) and Conc. HCl (1 mL) to the reaction mixture.

-

Cyclization: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4–6 hours.

-

Mechanistic Note: The acid catalyzes the intramolecular attack of the nitrogen lone pair onto the carbonyl carbon and subsequent dehydration/tautomerization.[1]

-

-

Monitoring: The reaction is complete when the intermediate spot disappears and a lower

spot (the thiazolone) becomes dominant.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Phase C: Isolation and Purification[1][3][4]

-

Precipitation: Cool the reaction mixture to room temperature. Pour the contents into crushed ice (100 g) with vigorous stirring.

-

Neutralization: Carefully adjust the pH to ~5–6 using saturated Sodium Bicarbonate solution. Do not make it strongly basic, as the thiazolone ring can open.[1]

-

Filtration: Collect the resulting precipitate by vacuum filtration. Wash the filter cake with cold water (

mL) followed by cold ethanol ( -

Recrystallization: Recrystallize the crude solid from Ethanol/DMF (9:1) to yield off-white to pale yellow needles.

Mechanism & Pathway Visualization[1]

The following diagram illustrates the transformation from the bromoketone to the final thiazolone, highlighting the critical intermediate and tautomeric equilibrium.

Figure 1: Reaction pathway for the synthesis of 4-(pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one via thiocyanatoketone cyclization.

Quality Control & Validation

To ensure the protocol was successful, the isolated product must meet specific analytical criteria. The most common point of confusion is distinguishing the Thiazol-2-one (ketone form) from the 2-Hydroxythiazole (enol form).[1] In solution (NMR), the equilibrium often favors the ketone.[1]

Analytical Specifications

| Technique | Expected Signal / Observation | Interpretation |

| NH proton: Confirms the lactam (NH-C=O) tautomer exists in solution. | ||

| Thiazole C5-H: Characteristic alkene proton of the thiazolone ring. | ||

| Pyridine Ring: Typical splitting pattern for 2-substituted pyridine. | ||

| IR Spectroscopy | 1660–1690 cm | C=O Stretch: Confirms the carbonyl group (thiazolone).[1] Absence of broad OH indicates no enol form in solid state.[1] |

| LC-MS (ESI+) | Molecular Ion: Consistent with formula | |

| Appearance | Pale yellow / Off-white powder | Darkening indicates oxidation or polymerization impurities.[1] |

Troubleshooting Guide

-

Problem: Low yield or sticky tar.

-

Cause: Polymerization of the bromoketone before reaction with KSCN.[1]

-

Solution: Ensure NaOAc is added after the bromoketone is suspended, and add KSCN immediately. Keep temperature low (RT) during the first step.

-

-

Problem: Product remains in the aqueous phase during precipitation.

References

-

Hamama, W. S., et al. "The Chemistry of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-Haloketones and Their Utility in Heterocyclic Synthesis." Molecules, vol. 23, no.[1] 11, 2018.[1] Link -

An, Z., et al. "I2-Promoted [3+2] Cyclization of 1,3-Diketones with Potassium Thiocyanate: A Route to Thiazol-2(3H)-One Derivatives."[1][5] Asian Journal of Organic Chemistry, vol. 10, 2021.[1] Link[1]

-

Sayed, M., et al. "Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives."[1] Arabian Journal of Chemistry, vol. 13, no.[1] 11, 2020. Link

-

Patel, K., et al. "Synthesis of Some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2H)-yl)Pyridine-4-Carboxamide as Antimicrobial and Anti-inflammatory Agents."[1][3] Journal of Chemical Sciences, 2015.[1] Link

Sources

Application Note: High-Efficiency Microwave-Assisted Synthesis of 2,3-Dihydro-1,3-thiazol-2-ones

[1]

Executive Summary & Strategic Value

The 2,3-dihydro-1,3-thiazol-2-one (also referred to as 4-thiazolin-2-one) scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in anti-inflammatory, antimicrobial, and HIV-1 protease inhibitors.[1] Conventional thermal synthesis (e.g., Hantzsch-type condensations or Tcherniac’s synthesis) often suffers from prolonged reaction times (4–12 hours), harsh solvent requirements (refluxing DMF/benzene), and difficult purification due to tarry by-products.[1]

This guide details a Microwave-Assisted Organic Synthesis (MAOS) approach that reduces reaction times to minutes while significantly improving yield and purity.[1] By leveraging the dipolar polarization mechanism of microwave heating, we achieve rapid internal heating of the reaction matrix, facilitating the nucleophilic attack and subsequent cyclization steps more efficiently than conductive heating.[1]

Core Chemistry & Mechanism[1][2][3][4][5][6][7]

The synthesis primarily relies on the reaction between

-

Nucleophilic Substitution: The thiocyanate anion (

) displaces the halide from the -

Cyclization: The nitrogen lone pair of the thiocyanate group attacks the carbonyl carbon.[1]

-

Isomerization/Hydrolysis: The resulting intermediate undergoes acid-mediated hydrolysis or tautomerization to form the stable thiazol-2-one ring.[1]

Mechanistic Pathway Diagram[1][4]

Figure 1: Mechanistic pathway for the conversion of α-haloketones to thiazol-2-ones via thiocyanatoketone intermediates.[1]

Experimental Protocols

Protocol A: Aqueous/Ethanolic Phase Synthesis (Standard)

Best for: General library synthesis, soluble substrates.[1]

Reagents:

- -Haloketone (e.g., Phenacyl bromide): 1.0 mmol[1]

-

Potassium Thiocyanate (KSCN): 1.5 mmol[1]

-

Solvent: Ethanol/Water (1:1 v/v) or Water (Green method)[1]

-

Catalyst: Conc. HCl (2-3 drops) or

(10 mol%)[1]

Procedure:

-

Preparation: In a 10 mL microwave process vial, dissolve 1.0 mmol of the

-haloketone in 3 mL of EtOH/Water. -

Addition: Add 1.5 mmol of KSCN and the catalyst. Cap the vial with a PTFE/silicone septum.[1]

-

Irradiation: Place in the microwave reactor.

-

Workup: Cool the vial to room temperature (using compressed air flow). Pour the reaction mixture into crushed ice.

-

Isolation: The solid product usually precipitates.[1] Filter, wash with cold water, and recrystallize from ethanol.[1]

Protocol B: Solvent-Free Synthesis on Solid Support

Best for: Green chemistry compliance, acid-sensitive substrates.[1]

Reagents:

- -Haloketone: 1.0 mmol[1]

-

KSCN: 1.5 mmol[1]

-

Solid Support: Silica Gel (200–400 mesh) or Neutral Alumina[1]

Procedure:

-

Adsorption: Dissolve reactants in a minimum amount of volatile solvent (e.g., DCM).[1] Add 1.0 g of silica gel.[1] Evaporate the solvent under reduced pressure to obtain a free-flowing powder.[1]

-

Irradiation: Place the powder in an open microwave vessel (or loosely capped to allow pressure release if residual solvent exists).

-

Extraction: Cool the solid. Elute the product using ethyl acetate or ethanol.[1]

-

Purification: Evaporate solvent; recrystallize or perform short-column chromatography.

Optimization & Data Analysis

Comparative Efficiency: Microwave vs. Thermal

The following data illustrates the efficiency gains when synthesizing 4-phenyl-2,3-dihydro-1,3-thiazol-2-one.

| Parameter | Conventional Heating (Reflux) | Microwave Assisted (Protocol A) |

| Reaction Time | 4 – 6 Hours | 5 – 10 Minutes |

| Solvent | Ethanol/DMF | Water/Ethanol |

| Yield (%) | 65 – 72% | 88 – 94% |

| Energy Usage | High (Prolonged heating) | Low (Targeted dielectric heating) |

| Purity (Crude) | Low (Requires chromatography) | High (Recrystallization sufficient) |

Experimental Workflow Diagram

Figure 2: Step-by-step operational workflow for the microwave-assisted synthesis.

Troubleshooting & Critical Parameters

To ensure reproducibility and safety, adhere to the following "Self-Validating" checks:

-

Pressure Management:

-

Reaction Monitoring:

-

Substrate Scope Limitations:

References

-

An, Z., Liu, Y., Zhao, P., & Yan, R. (2021).[1] I2‐Promoted [3+2] Cyclization of 1,3‐Diketones with Potassium Thiocyanate: a Route to Thiazol‐2(3H)‐One Derivatives. ResearchGate.[1]

-

Organic Chemistry Portal. (2024).[1] Synthesis of Thiazoles - Recent Literature.[1][5][6][3][7][2][8]

-

Luo, M., et al. (2024).[1][6] Trifluoromethanesulfonic acid (TfOH) catalyzes a coupling of α-diazoketones with (thio)amides or thioureas.[1][6] Journal of Organic Chemistry.[1][6][2] [1]

-

Macías-Benítez, P., et al. (2024).[1][8] Microwave-Assisted One-Pot Telescoped Synthesis of 2-Amino-1,3-thiazoles... from Alcohols. Journal of Organic Chemistry.[1][6][2] [1]

-

Hamada, M., et al. (2021).[1] Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones. Molecules (MDPI).[1]

Sources

- 1. jmest.org [jmest.org]

- 2. Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation: Applications for Liquid Crystal Synthesis [organic-chemistry.org]

- 3. jocpr.com [jocpr.com]

- 4. rjpbcs.com [rjpbcs.com]

- 5. researchgate.net [researchgate.net]

- 6. Thiazole synthesis [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. Microwave-Assisted One-Pot Telescoped Synthesis of 2-Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2-a]pyridines, and Other Heterocycles from Alcohols [organic-chemistry.org]

preparation of biological assays using pyridine thiazolone compounds

Abstract

Pyridine-thiazolone (and the related pyridine-thiazolidinone) conjugates represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties.[1] However, their lipophilic nature and potential for autofluorescence present specific challenges in assay development. This guide provides a standardized, error-proof methodology for handling these compounds, focusing on solubility management, antimicrobial susceptibility testing (MIC), and mammalian cytotoxicity profiling (MTT/CCK-8).

Compound Management & Solubility Architecture

The Challenge: Pyridine thiazolones are often highly hydrophobic. A common failure mode is "precipitation shock"—where the compound crashes out of solution immediately upon addition to the aqueous assay buffer, leading to false negatives (compound not available to cells) or false positives (precipitate aggregates causing physical cell stress).

The Solution: Use an Intermediate Dilution Step rather than jumping directly from 100% DMSO to assay media.

Protocol: Stock Preparation and Serial Dilution

-

Primary Stock (10 mM):

-

Weigh the solid pyridine thiazolone derivative.

-

Dissolve in anhydrous DMSO (Dimethyl sulfoxide).

-

Critical Step: Vortex for 30 seconds. If the compound contains a 2-aminothiazole moiety, use fresh stock immediately or store at -20°C; these moieties can degrade or oxidize in DMSO over prolonged storage at room temperature.

-

-

Intermediate Dilution (10x Working Conc.):

-

Dilute the Primary Stock into a solvent mixture of DMSO:PBS (1:1) or DMSO:Ethanol (1:1) before adding to the final media. This "steps down" the hydrophobicity.

-

-

Final Assay Concentration:

Visual Workflow: Solubility Management

Caption: Step-down dilution strategy to prevent precipitation of hydrophobic heterocycles.

Antimicrobial Susceptibility Assay (MIC)

Context: Pyridine thiazolones often target bacterial DNA gyrase or cell wall synthesis. The standard metric is the Minimum Inhibitory Concentration (MIC).

Critical Consideration (Autofluorescence): Many pyridine-thiazole derivatives are fluorophores (emitting in the yellow/red spectrum). Therefore, avoid fluorescence-based viability dyes (like Resazurin/AlamarBlue) if the compound is highly fluorescent. Use absorbance-based indicators like TTC (Triphenyl Tetrazolium Chloride) or simple optical density (OD600) with background subtraction.

Protocol: Broth Microdilution (96-well)

Reagents:

-

Mueller-Hinton Broth (MHB).

-

Bacterial Inoculum: Adjusted to

CFU/mL. -

Indicator: p-iodonitrotetrazolium violet (INT) or TTC (2 mg/mL).

Steps:

-

Plate Setup: Add 100 µL of MHB to columns 2–12 of a sterile 96-well plate.

-

Compound Addition: Add 200 µL of the compound (at 2x highest concentration, max 0.5% DMSO) to column 1.

-

Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat across to column 10. Discard the final 100 µL.

-

Column 11: Growth Control (Bacteria + Media + DMSO).[4]

-

Column 12: Sterility Control (Media only).

-

-

Inoculation: Add 100 µL of bacterial suspension to wells 1–11.

-

Incubation: 37°C for 18–24 hours.

-

Readout (The "INT" Method):

-

Add 40 µL of INT or TTC dye to each well.

-

Incubate for 30–60 minutes.

-

Result: Viable bacteria reduce the dye to a pink/red color. The MIC is the lowest concentration that remains clear (no color change).

-

Mammalian Cytotoxicity Assay (MTT/CCK-8)

Context: To determine the Selectivity Index (SI =

Mechanism: The MTT assay relies on mitochondrial succinate dehydrogenase to convert the yellow tetrazolium salt into purple formazan crystals. This is ideal for pyridine thiazolones as it is an absorbance readout (OD 570 nm), minimizing interference from the compound's potential fluorescence.

Protocol: MTT Assay

-

Seeding: Seed cells at

cells/well in 100 µL media. Incubate 24h for attachment. -

Treatment: Remove old media. Add 100 µL of fresh media containing serially diluted compound (prepared via the Intermediate Dilution method).

-

Control: 0.5% DMSO vehicle control.

-

Blank: Media only (no cells).

-

-

Incubation: 48 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate 3–4 hours.

-

Solubilization: Carefully remove supernatant. Add 100 µL DMSO to dissolve purple formazan crystals.

-

Measurement: Read Absorbance at 570 nm (Reference: 630 nm).

Data Analysis & Selectivity

Calculate % Viability:

Selectivity Index (SI) Table:

| Compound ID | MIC (µg/mL) [Bacteria] | CC50 (µg/mL) [Mammalian] | Selectivity Index (SI) | Interpretation |

| PT-01 | 4.0 | > 64.0 | > 16.0 | Promising Lead (High potency, low tox) |

| PT-02 | 32.0 | 30.0 | ~ 0.9 | Toxic (Non-selective) |

| PT-03 | > 128 | > 128 | N/A | Inactive |

Mechanism of Action (MOA) Visualization

Pyridine thiazolones often act as "Type II" kinase inhibitors or DNA intercalators. The following diagram illustrates the pathway interrogation logic.

Caption: Dual-pathway interrogation for antimicrobial efficacy vs. mammalian off-target toxicity.

References

-

Mohamed, M. S., et al. (2020). "Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives." Arabian Journal of Chemistry.

-

BenchChem Technical Support. "Improving the Solubility of Thiazole Compounds in Biological Assays." BenchChem Application Notes.

-

National Institutes of Health (NIH). "Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells." Assay Guidance Manual.

-

Al-Wahaibi, L. H., et al. (2023). "Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking." Molecules (MDPI).

-

Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07.

Sources

Technical Support Center: Optimization of 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one Synthesis

Status: Active Ticket ID: CHEM-SUP-2024-PYR-THZ Subject: Yield Improvement & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of 4-(pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one (also known as 4-(pyridin-2-yl)thiazol-2(3H)-one) is a variation of the Hantzsch thiazole synthesis.[1][2] While the classic Hantzsch reaction uses thiourea to produce aminothiazoles, this specific target requires Potassium Thiocyanate (KSCN) or Ammonium Thiocyanate to generate the thiazolone core.

The Primary Failure Mode: The presence of the pyridine ring introduces a nucleophilic nitrogen atom that competes with the thiocyanate anion, leading to self-quaternization (polymerization) of the starting material before the reaction begins. This guide addresses this specific instability and the subsequent isolation challenges due to the amphoteric nature of the product.

Module 1: Critical Reagent Control (The "Black Tar" Issue)

Symptom: The reaction mixture turns into a black, intractable tar within minutes of mixing, or the starting material appears as a dark green/black sticky solid before use.

Root Cause: The starting material, 2-bromo-1-(pyridin-2-yl)ethan-1-one (α-bromoacetylpyridine), is highly unstable as a free base. The pyridine nitrogen acts as a nucleophile and attacks the alkyl bromide of a neighboring molecule, causing rapid polymerization (self-quaternization).

Corrective Action:

-

Use the Hydrobromide Salt: Never store or use the free base. Ensure you are using 2-bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide . The protonation of the pyridine nitrogen (

) deactivates its nucleophilicity, preventing polymerization. -

In-Situ Stabilization: If you must generate the bromoketone from acetylpyridine, add 48% HBr immediately after bromination and isolate the salt.

| Reagent Form | Stability | Risk Level | Recommendation |

| Free Base | < 1 Hour | Critical | DO NOT USE |

| HBr Salt | Months (-20°C) | Low | Standard Standard |

Module 2: Reaction Optimization (The Cyclization Bottleneck)

Symptom: TLC shows consumption of starting material, but the yield of the desired thiazolone is low (<30%), with multiple spots indicating intermediate stagnation.

Technical Insight: The reaction proceeds in two steps:[3][4]

-

S-Alkylation: KSCN attacks the alpha-carbon to form a thiocyanatoketone intermediate.

-

Cyclization: The nitrogen of the thiocyanate group must attack the carbonyl carbon. This step is acid-catalyzed. [4]

If the reaction is run in neutral ethanol, the intermediate (2-thiocyanato-1-(pyridin-2-yl)ethan-1-one) often forms but fails to cyclize efficiently, eventually degrading.

Protocol Adjustment:

-

Solvent System: Switch from pure Ethanol to Ethanol/Acetic Acid (3:1) or use pure Glacial Acetic Acid .

-

Catalysis: The presence of acid (AcOH or HCl) protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the ring closure.

Mechanism & Failure Points Visualization

Caption: Figure 1. Reaction pathway showing the critical necessity of acid catalysis to drive the intermediate toward the product rather than decomposition.

Module 3: Work-up & Purification (The pH Trap)

Symptom: The reaction looks clean on TLC, but upon work-up (filtration or extraction), the product is lost to the aqueous layer or cannot be crystallized.

Root Cause: The product contains a pyridine ring (basic, pKa ~5.2) and a thiazolone ring (weakly acidic/tautomeric).

-

In Acid (Reaction mixture): The pyridine nitrogen is protonated. The molecule is a water-soluble salt.

-

In Strong Base (pH > 10): The thiazolone ring can open (hydrolysis).

Troubleshooting The Isolation: You cannot simply filter the reaction mixture directly if it is highly acidic. You must neutralize it to the Isoelectric Point (approx pH 6-7) to precipitate the free base form of the product.

| pH Condition | Species State | Solubility | Action |

| pH < 4 (Acidic) | Pyridinium Salt | Water Soluble | Do not filter yet. Neutralize. |

| pH 6 - 7.5 | Neutral Molecule | Precipitates | Target for Isolation. |

| pH > 10 (Basic) | Ring Hydrolysis | Soluble/Degraded | Avoid strong bases (NaOH). |

FAQ: Rapid Troubleshooting

Q: Can I use Ammonium Thiocyanate instead of Potassium Thiocyanate?

A: Yes. Ammonium thiocyanate (

Q: My product is colored yellow/orange. Is it impure? A: Likely yes. The pure thiazolone is typically an off-white to pale cream solid. Yellow/Orange colors indicate sulfur impurities or traces of iodine/bromine liberation. Recrystallize from Ethanol/Water or Acetic Acid.

Q: Can I use microwave irradiation? A: Yes. Microwave synthesis is highly recommended for this reaction. It suppresses side reactions by reducing the time the unstable bromoketone is exposed to heat.

-

Settings: 80°C, 10-15 minutes, Ethanol/AcOH solvent.

Optimized Standard Protocol

Objective: Synthesis of 4-(pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one (10 mmol scale).

Reagents:

-

2-Bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide: 2.81 g (10 mmol)

-

Potassium Thiocyanate (KSCN): 1.17 g (12 mmol, 1.2 eq)

-

Solvent: Glacial Acetic Acid (20 mL) OR Ethanol (20 mL) + Conc. HCl (0.5 mL)

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend the bromoketone hydrobromide in the solvent.

-

Note: Do not use the free base.

-

-

Addition: Add KSCN in one portion.

-

Cyclization:

-

Method A (Thermal): Reflux the mixture for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

-

Method B (Microwave): Seal in a microwave vial. Heat to 80°C for 15 minutes.

-

-

Work-up (Critical Step):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 100 mL of ice-water .

-

The solution will likely be clear (product is protonated).

-

Slowly add saturated Sodium Bicarbonate (

) solution with stirring until pH reaches ~7.0. -

A solid precipitate should form.

-

-

Isolation:

-

Filter the solid using a Buchner funnel.[3]

-

Wash with cold water (2 x 10 mL) to remove inorganic salts.

-

Wash with cold diethyl ether (1 x 10 mL) to remove non-polar impurities.

-

-

Purification: Recrystallize from hot Ethanol.

References

-

Hantzsch Thiazole Synthesis Overview

-

Citation: BenchChem. (2025).[5] "Optimization of Hantzsch Thiazole Synthesis Reaction Conditions."

-

Source:

-

-

Pyridine-Thiazole Hybrid Synthesis

- Citation: Al-Warhi, T., et al. (2023). "Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole hybrids." RSC Advances.

-

Source:

-

Reagent Stability (Bromoketone HBr)

- Citation: Sigma-Aldrich Safety Data Sheet. "2-Bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide."

-

Source:

-

Thiocyanate Reactivity

-

Citation: Wagner, A., & Ofial, A. R. (2015).[6] "Potassium Thiocyanate as Source of Cyanide for the Oxidative α-Cyanation." Journal of Organic Chemistry.

-

Source:

-

Sources

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Potassium Thiocyanate as Source of Cyanide for the Oxidative α-Cyanation of Tertiary Amines [organic-chemistry.org]

Technical Support Center: Solving Solubility Challenges of 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one and related heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to rationally design experiments and overcome solubility hurdles in your research. Poor aqueous solubility is a common challenge in drug discovery, often hindering the progression of promising lead compounds.[1][2] This guide will equip you with the knowledge and practical steps to effectively address this issue.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one compound poorly soluble in aqueous solutions?

A1: The limited aqueous solubility of this compound likely stems from its molecular structure. The presence of aromatic pyridine and thiazole rings contributes to its hydrophobicity.[1] While the pyridine ring can be protonated to enhance solubility, the overall molecule may have a crystalline structure with strong intermolecular interactions, further reducing its ability to dissolve in water.[2]

Q2: What are the initial steps I should take to assess the solubility of my compound?

A2: A systematic approach is key. Begin by determining the equilibrium solubility in a range of relevant aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) and common organic solvents (e.g., DMSO, ethanol, methanol). This will provide a baseline understanding of your compound's physicochemical properties. It is also highly recommended to determine the compound's pKa and logP values, as these will guide your selection of the most appropriate solubilization strategy.

Q3: Can I just use DMSO to dissolve my compound for in vitro assays?

A3: While DMSO is a powerful solvent and often used for initial stock solutions, relying solely on it can be problematic.[3] High concentrations of DMSO can be toxic to cells and may interfere with assay results.[3] The goal is to find a formulation that is biocompatible and maintains the compound in a soluble state under physiological conditions. Therefore, it is crucial to minimize the final concentration of DMSO in your experiments, typically to less than 0.5%.

Q4: What are the main strategies to improve the solubility of a compound like 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one?

A4: There are several effective approaches, which can be broadly categorized as:

-

pH Adjustment: Leveraging the ionizable pyridine moiety.

-

Co-solvency: Using a mixture of water and a water-miscible organic solvent.[4][5]

-

Use of Surfactants: Employing detergents to form micelles that encapsulate the compound.

-

Complexation: Using agents like cyclodextrins to form inclusion complexes.[6]

-

Solid Dispersion: Creating an amorphous dispersion of the compound in a polymer matrix.[3][4][5][7]

The choice of strategy will depend on the specific properties of your compound and the requirements of your experiment.

Troubleshooting Guides & Experimental Protocols

I. pH-Dependent Solubility Enhancement

The Principle: The pyridine ring in 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one contains a basic nitrogen atom that can be protonated at acidic pH. This ionization increases the polarity of the molecule, thereby enhancing its aqueous solubility.[8]

Troubleshooting Workflow:

Caption: Workflow for pH-dependent solubility enhancement.

Protocol: pH Modification

-

Determine the pKa: If the pKa of the pyridine nitrogen is not known, it can be estimated using computational tools or determined experimentally via potentiometric titration.

-

Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 7.4 (e.g., citrate, phosphate buffers).

-

Solubility Assessment:

-

Add a known excess amount of your compound to a fixed volume of each buffer.

-

Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method like UV-Vis spectrophotometry or HPLC.[9][10]

-

-

Data Analysis: Plot the solubility as a function of pH to identify the optimal pH range for dissolution.

II. Co-solvency Approach

The Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[4][5] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).

Troubleshooting Workflow:

Caption: Co-solvency approach for solubility enhancement.

Protocol: Co-solvent System Development

-

Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).

-

System Preparation: Prepare a series of co-solvent/water mixtures at various ratios (e.g., 10%, 20%, 30% v/v co-solvent in water or a relevant buffer).

-

Solubility Determination:

-

Follow the same procedure as for the pH-dependent solubility assessment, using the co-solvent mixtures instead of different pH buffers.

-

-

Data Analysis: Plot solubility against the co-solvent concentration to determine the most effective system. Be mindful of the potential for the co-solvent to impact your downstream biological assays.

Quantitative Data Summary (Hypothetical)

| Solubilization Strategy | Solvent System | Hypothetical Solubility (µg/mL) |

| pH Adjustment | pH 7.4 Buffer | < 1 |

| pH 5.0 Buffer | 10 | |

| pH 3.0 Buffer | 50 | |

| Co-solvency | 10% Ethanol in pH 7.4 Buffer | 5 |

| 20% Ethanol in pH 7.4 Buffer | 25 | |

| 10% PEG 400 in pH 7.4 Buffer | 8 | |

| 20% PEG 400 in pH 7.4 Buffer | 40 |

III. Advanced Strategies: Complexation and Solid Dispersions

If pH adjustment and co-solvency are insufficient, more advanced formulation techniques may be necessary.

-

Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

-

Amorphous Solid Dispersions: This technique involves dispersing the crystalline drug in a polymer matrix, converting it to a higher-energy amorphous form.[3][7] This can significantly improve the dissolution rate and apparent solubility.[4][5] This is often achieved through spray drying or hot-melt extrusion.[3]

References

-

Recent Advancements in Pyridine Derivatives as Anticancer Agents - IJSAT. (2025, May 24). Retrieved from [Link]

-

4-(Pyridin-2-yl)-1,3-thiazol-2-amine. PubChem. Retrieved from [Link]

-

Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (2016). ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Improving solubility via structural modification. (2018). ResearchGate. Retrieved from [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). Retrieved from [Link]

-

Formulation of Poorly Soluble Drugs: A Modern Simulation-Based Approach. (2014, May 7). American Pharmaceutical Review. Retrieved from [Link]

-

Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. Retrieved from [Link]

-

Synthesis and evaluation of a novel pyridinyl thiazolidine derivative as an antioxidant and corrosion inhibitor for mild steel in acidic environments. (2024, March 19). Arabian Journal of Chemistry. Retrieved from [Link]

-

Brief Overview of Various Approaches to Enhance Drug Solubility. (2017). Longdom Publishing. Retrieved from [Link]

-

Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. (2020, November 30). Arabian Journal of Chemistry. Retrieved from [Link]

-

Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022, September 21). Molecules. Retrieved from [Link]

-

Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. (2020, March 6). Retrieved from [Link]

-

Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. (2020, June 25). ADMET and DMPK. Retrieved from [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). ResearchGate. Retrieved from [Link]

-

Synthesis and Antioxidant Activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. (2014). ResearchGate. Retrieved from [Link]

-

Synthesis and biological profile of 2,3-dihydro[1][6]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. (2024, March 1). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

2-(2-amino-4-methyl-1,3-thiazol-5-yl)-4,5-dichloro-3(2H)-pyridazinone. ChemSynthesis. Retrieved from [Link]

-

[4-(pyridin-2-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride. Thoreauchem. Retrieved from [Link]

-

The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021, October 26). Molecules. Retrieved from [Link]

-

N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide. PubChem. Retrieved from [Link]

-

Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. (2017). Scientific Reports. Retrieved from [Link]

-